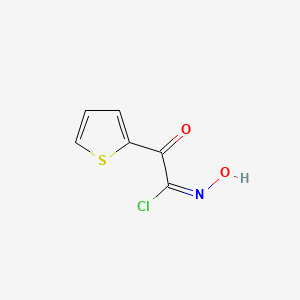
(1E)-N-hydroxy-2-oxo-2-thiophen-2-ylethanimidoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1E)-N-hydroxy-2-oxo-2-thiophen-2-ylethanimidoyl chloride is a chemical compound with a unique structure that includes a thiophene ring, an oxo group, and a hydroxyimino group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N-hydroxy-2-oxo-2-thiophen-2-ylethanimidoyl chloride typically involves the reaction of thiophene-2-carboxaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then chlorinated using thionyl chloride to yield the desired compound. The reaction conditions generally include:
Temperature: Room temperature to moderate heating
Solvent: Commonly used solvents include dichloromethane or chloroform
Reagents: Thionyl chloride for chlorination
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors for better control over reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
(1E)-N-hydroxy-2-oxo-2-thiophen-2-ylethanimidoyl chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chloride group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often use bases like triethylamine or pyridine to facilitate the reaction.
Major Products
Oxidation Products: Sulfoxides and sulfones
Reduction Products: Hydroxyl derivatives
Substitution Products: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
(1E)-N-hydroxy-2-oxo-2-thiophen-2-ylethanimidoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of (1E)-N-hydroxy-2-oxo-2-thiophen-2-ylethanimidoyl chloride involves its reactive functional groups. The hydroxyimino group can form hydrogen bonds, while the oxo and chloride groups can participate in nucleophilic and electrophilic reactions. These interactions can affect various molecular targets and pathways, making the compound useful in different applications.
Comparación Con Compuestos Similares
Similar Compounds
Thiophene-2-carboxaldehyde: A precursor in the synthesis of (1E)-N-hydroxy-2-oxo-2-thiophen-2-ylethanimidoyl chloride.
2-Thiophenecarboxylic acid: Another thiophene derivative with different functional groups.
N-hydroxyimino compounds: Compounds with similar hydroxyimino groups but different core structures.
Uniqueness
This compound is unique due to its combination of a thiophene ring, an oxo group, and a hydroxyimino group. This combination provides a distinct reactivity profile and potential for various applications in research and industry.
Propiedades
Número CAS |
120450-98-8 |
|---|---|
Fórmula molecular |
C6H4ClNO2S |
Peso molecular |
189.61946 |
Sinónimos |
2-Thiopheneethanimidoyl chloride, N-hydroxy-alpha-oxo- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















